molecular formula C15H23NO5S B2806977 3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopentylpropane-1-sulfonamide CAS No. 946285-94-5

3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopentylpropane-1-sulfonamide

Cat. No.: B2806977
CAS No.: 946285-94-5
M. Wt: 329.41
InChI Key: NKHUYWXZAANRTQ-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yloxy)-N-isopentylpropane-1-sulfonamide is a high-purity chemical reagent of significant interest in medicinal chemistry and drug discovery research. The compound features a benzo[1,3]dioxole (methylenedioxyphenyl) moiety, a functional group widely recognized in bioactive compounds for its prevalence in pharmaceuticals and pesticides . This core structure is a key pharmacophore in various therapeutic agents, including potent synergists that enhance the efficacy of antifungals like fluconazole against resistant strains of Candida albicans . The integration of a sulfonamide group linked to an isopentyl chain further enhances the molecule's potential for structure-activity relationship (SAR) studies, particularly in the design and synthesis of novel receptor antagonists . Researchers can leverage this compound as a critical building block in developing new molecular entities for probing biological pathways. The primary value lies in its application as a synthetic intermediate for crafting more complex molecules or as a reference standard in bioassay and docking studies to elucidate mechanisms of action . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use of any kind. It is supplied with comprehensive analytical data and a Certificate of Analysis to ensure reliability and reproducibility in your experimental workflows.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxy)-N-(3-methylbutyl)propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5S/c1-12(2)6-7-16-22(17,18)9-3-8-19-13-4-5-14-15(10-13)21-11-20-14/h4-5,10,12,16H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHUYWXZAANRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNS(=O)(=O)CCCOC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the γ-aminobutyric acid receptor (GABAAR-β3 homopentamer) . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

The compound interacts with its target by augmenting the GABAergic activity . This interaction enhances the inhibitory effect of GABA neurotransmission, leading to changes in neuronal excitability.

Biochemical Pathways

The compound affects the GABAergic pathway . By enhancing GABAergic activity, it influences the downstream effects of this pathway, which include decreased neuronal excitability and potential sedative effects.

Pharmacokinetics

It is suggested that it hashigh gastrointestinal absorption , which could impact its bioavailability

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, storage conditions such as keeping the compound in a dark place, sealed, and at room temperature can help maintain its stability and efficacy. The compound’s interaction with its environment and its stability under various conditions require further investigation.

Biological Activity

3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopentylpropane-1-sulfonamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, which is known for its biological activity. Its molecular formula is C18H25N1O4SC_{18}H_{25}N_{1}O_{4}S with a molecular weight of approximately 357.46 g/mol. The sulfonamide group contributes to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives containing the benzo[d][1,3]dioxol-5-yloxy moiety. For instance, compounds synthesized with similar structures have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects

A study investigated the cytotoxicity of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines. The results demonstrated that some derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents like doxorubicin:

CompoundHepG2 IC50 (µM)HCT116 IC50 (µM)MCF-7 IC50 (µM)
Compound A2.381.544.52
Doxorubicin7.468.294.56

These findings suggest that modifications to the benzo[d][1,3]dioxol-5-yloxy structure can enhance anticancer activity while maintaining selectivity towards cancer cells over normal cells .

The mechanisms underlying the anticancer effects of compounds related to this compound include:

  • EGFR Inhibition : Some derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), a key player in cell proliferation and survival pathways.
  • Apoptosis Induction : Annexin V-FITC assays indicated that these compounds can induce apoptosis in cancer cells by modulating mitochondrial pathways, specifically affecting proteins like Bax and Bcl-2.
  • Cell Cycle Arrest : Studies revealed that treated cancer cells exhibited cell cycle arrest at specific phases, which is critical for preventing tumor progression .

Comparative Biological Activity

To further understand the biological activity of this compound compared to other known compounds, a summary table is presented below:

Compound NameAnticancer ActivityMechanism of Action
DoxorubicinHighDNA intercalation
Compound AModerateEGFR inhibition
Compound BHighApoptosis induction

Comparison with Similar Compounds

Structural Comparison

The benzo[d][1,3]dioxol-5-yl group is a common motif in the evidence compounds, but the functional groups and substituents vary significantly:

Compound Class Key Functional Groups/Substituents Example Compounds (Evidence Reference)
Target Compound Sulfonamide, isopentyl chain N/A
Benzimidazole Derivatives Benzimidazole core, halogen/nitro groups 4d, 4e, 4f ()
Piperazine Derivatives Piperazine HCl salts, aryl substituents 21, 22, 23, 24 (); 8–12 ()
Trifluoromethyl/Aryl Derivatives CF₃, aryl ketones 25–29 ()

Key Differences :

  • The isopentyl chain may increase lipophilicity compared to aromatic or polar substituents (e.g., trifluoromethyl groups in ) .

Physical and Chemical Properties

Melting Points :

  • Piperazine HCl salts (–4): 171–203°C.
  • Target Compound : Expected lower melting point (absence of ionic salt or rigid core).

Elemental Analysis :

  • Piperazine derivatives (): C ≈ 59–65%, H ≈ 5–6%, N ≈ 5–5.5%.
  • Target Compound : Higher sulfur content (~11% S) due to sulfonamide group, distinguishing it from nitrogen-rich analogs .

Solubility :

  • Piperazine HCl salts are water-soluble; sulfonamides typically exhibit moderate solubility in organic solvents. The isopentyl chain may further reduce aqueous solubility .

Potential Implications of Structural Differences

  • Bioactivity : Sulfonamides are associated with antimicrobial or diuretic activity, contrasting with piperazines (CNS targets) or benzimidazoles (antifungal/viral applications).
  • Stability : Sulfonamides resist hydrolysis under acidic conditions, whereas piperazine salts may degrade in basic environments .

Data Tables for Comparative Analysis

Table 2: Elemental Analysis Comparison

Compound (Evidence) C (%) H (%) N (%) S (%)
Piperazine HCl salt () 59.41 5.20 5.20 0
Trifluoromethyl derivative () 62.25 5.42 5.38 0
Target Compound ~55–60 ~6–7 ~3–4 ~11

Q & A

Q. What are the optimal synthetic strategies for 3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopentylpropane-1-sulfonamide?

The synthesis typically involves multi-step reactions, including coupling of the benzo[d][1,3]dioxole moiety with a sulfonamide precursor. Key steps include:

  • Mitsunobu reaction for ether bond formation between the dioxole and propane-sulfonamide backbone .
  • Use of silyl protection/deprotection to stabilize reactive intermediates (e.g., tert-butyldimethylsilyl groups) .
  • Solvent optimization (e.g., anhydrous dichloromethane or ethanol) and temperature control (reflux or room temperature) to maximize yield . Post-synthesis purification via HPLC or column chromatography ensures >95% purity .

Q. How can researchers optimize reaction conditions for this compound’s synthesis?

Critical parameters include:

  • Temperature : Elevated temperatures (60–80°C) accelerate coupling reactions but may degrade heat-sensitive intermediates .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while non-polar solvents stabilize hydrophobic intermediates .
  • Catalyst selection : Palladium or copper catalysts improve cross-coupling efficiency in aryl-ether bond formation . Statistical design of experiments (DoE) methods, such as factorial designs, reduce trial-and-error by systematically varying parameters .

Q. What spectroscopic techniques validate the compound’s structural integrity?

  • ¹H/¹³C NMR : Confirms aromatic proton environments (δ 6.5–7.5 ppm for benzo[d][1,3]dioxole) and sulfonamide NH signals (δ 5.8–6.2 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da) .
  • IR spectroscopy : Detects sulfonamide S=O stretches (1350–1150 cm⁻¹) and ether C-O-C bonds (1250–1050 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in biological systems?

The sulfonamide group acts as a hydrogen-bond donor/acceptor , enabling enzyme inhibition (e.g., carbonic anhydrase or cyclooxygenase). The benzo[d][1,3]dioxole moiety enhances lipophilicity, improving membrane permeability . Computational studies (e.g., molecular docking) predict binding affinities to target proteins, guiding structure-activity relationship (SAR) optimization .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., IC₅₀ measurements under identical pH/temperature).
  • Purity thresholds : Impurities >5% skew results; validate via HPLC-MS .
  • Cell-line specificity : Test across multiple models (e.g., cancer vs. non-cancer cells) . Meta-analyses of published data can identify trends obscured by experimental noise .

Q. What advanced methodologies enable efficient reaction design for derivatives?

  • Quantum chemical calculations : Predict transition states and intermediates to prioritize synthetic routes .
  • Continuous flow reactors : Improve scalability and reduce reaction times for high-throughput synthesis .
  • Machine learning : Train models on existing reaction databases to predict optimal conditions (e.g., solvent/catalyst pairs) .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

  • Chiral chromatography (e.g., HPLC with amylose-based columns) separates enantiomers for individual testing .
  • Circular dichroism (CD) : Correlates absolute configuration with bioactivity. For example, (R)-enantiomers may show 10-fold higher affinity for target receptors .

Methodological Resources

ParameterOptimization RangeKey References
Reaction Temperature60–80°C (coupling steps)
Solvent Polarityε = 20–40 (DMF, THF)
Purification MethodHPLC (C18 column)
Catalytic SystemPd(OAc)₂/XPhos

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